[(2,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
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Overview
Description
[(2,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound characterized by its unique structure, which includes both dimethoxyphenyl and methoxyphenyl groups
Scientific Research Applications
[(2,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves the reaction of 2,4-dimethoxyaniline with 3-methoxyphenylacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated to promote the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[(2,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Mechanism of Action
The mechanism of action of [(2,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- 2-[(2,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- 2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
Uniqueness
[(2,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both 2,4-dimethoxy and 3-methoxy groups provides a distinct electronic environment, potentially leading to unique interactions with molecular targets.
Properties
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-23-14-6-4-5-13(9-14)10-19(22)26-12-18(21)20-16-8-7-15(24-2)11-17(16)25-3/h4-9,11H,10,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXUIPJLIJXIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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